4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
BenchChem offers high-quality 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27BrN2O4 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27BrN2O4/c1-3-28(4-2)13-8-14-29-23(18-10-7-11-19(27)15-18)22(25(31)26(29)32)24(30)21-16-17-9-5-6-12-20(17)33-21/h5-7,9-12,15-16,23,31H,3-4,8,13-14H2,1-2H3 |
InChI Key |
ABPAKMOIKAEBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential for biological activity. Its structure incorporates functional groups that suggest a wide range of chemical reactivity and biological interactions. This article aims to summarize the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features the following structural components:
- Benzofuran moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
- Bromophenyl group : Enhances lipophilicity, potentially improving membrane permeability and receptor interactions.
- Diethylamino propyl chain : May contribute to pharmacological effects by modulating receptor binding.
- Hydroxyl group : Often associated with increased reactivity and potential for hydrogen bonding in biological systems.
These structural features suggest that the compound may exhibit diverse pharmacological effects, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to our compound. For instance, compounds similar in structure have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that benzofuran derivatives showed IC50 values as low as 11 μM against human ovarian cancer cells (A2780) . The specific activity of our compound against different cancer types remains to be fully characterized but is expected to follow similar trends due to its structural similarities.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are well-documented. Compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. For example, certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL against M. tuberculosis . The potential for our compound to exhibit similar antimicrobial activity warrants further investigation through in vitro assays.
Enzyme Inhibition
The structural components of the compound suggest possible interactions with enzymes relevant to disease pathways. Preliminary studies could focus on its binding affinity and efficacy against specific targets such as cyclooxygenase (COX) enzymes or other relevant proteins involved in inflammatory processes.
Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one | Benzofuran, pyridine | Anti-inflammatory |
| 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside | Benzoxazine structure | Antioxidant |
| 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside | Benzofuran, glucoside | Antimicrobial |
This table illustrates how structurally similar compounds have been evaluated for their biological activities, providing a basis for hypothesizing the potential effects of our compound.
In Vitro Studies
In vitro assays are critical for assessing the biological activity of new compounds. Preliminary data from studies on benzofuran derivatives indicate that modifications to the benzofuran core can significantly affect their biological profiles. For instance, various substitutions on the benzofuran ring have been shown to enhance anticancer activity .
Computational Studies
Computational modeling using density functional theory (DFT) has been employed to predict the reactivity and stability of similar compounds. These studies provide insights into molecular interactions that may occur within biological systems, aiding in the design of more effective derivatives .
Scientific Research Applications
Anticancer Research
Preliminary studies have indicated that compounds similar to 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit cytotoxic properties against various cancer cell lines. For instance:
- In vitro assays have demonstrated its potential to inhibit cell proliferation in human cancer cells, suggesting that it may interfere with critical signaling pathways involved in tumor growth .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. The presence of the benzofuran structure is often associated with enhanced antibacterial and antifungal activities:
- Studies have indicated that related compounds can effectively inhibit the growth of both standard and clinical strains of bacteria .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Continuous flow chemistry : This technique can optimize reaction conditions for higher yields and purity.
- Chromatography : Essential for the purification of the final product, ensuring that impurities do not affect biological testing outcomes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one | Benzofuran, pyridine | Anti-inflammatory |
| 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside | Benzoxazine structure | Antioxidant |
| 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside | Benzofuran, glucoside | Antimicrobial |
This table highlights how variations in structural features can lead to different biological activities, emphasizing the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
